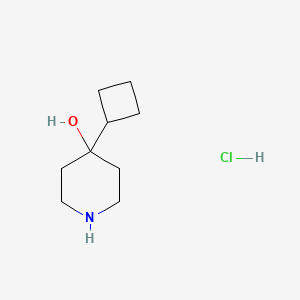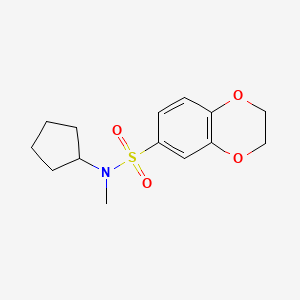![molecular formula C21H21N5O2S B2801480 2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide CAS No. 1357729-38-4](/img/structure/B2801480.png)
2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . The compound has a molecular formula of C21H18F3N5O2 and an average mass of 429.395 Da .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a triazoloquinoxaline core, an isopropyl group, and a methylthio phenyl group .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For example, reactions with carbonyl derivatives can lead to 1-alkyl or 1-aryl [1,2,4]triazolo [4,3- a ]quinoxalines .Scientific Research Applications
Drug Discovery Platform
The ChEMBL Database, where CHEMBL4542640 is listed, is a drug discovery platform that spans multiple bioactivity data types and time periods . It is a manually curated, high-quality, large-scale, open, FAIR, and Global Core Biodata Resource of bioactive molecules with drug-like properties .
Remote ID Standard
The compound “F3411-6671” refers to the Remote ID (RID) standard ASTM F3411 . This standard is used in the Swiss U-Space Implementation (SUSI) for the mandatory provision of Networked Remote ID (Net-RID) in U-Space airspaces .
Governmental and Civil Identification of UAS
The International Remote ID Standard allows governmental and civil identification of Unmanned Aircraft Systems (UAS) for safety, security, and compliance purposes . This standard aims to increase UAS remote pilot accountability by removing anonymity while preserving operational privacy for remote pilots, businesses, and their customers .
DNA Intercalation Activities as Anticancer Agents
The compound “2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells for their DNA intercalation activities as anticancer agents .
Potential c-Met Kinase Inhibitors
[1,2,4]triazolo[4,3-a]quinoxaline derivatives bearing a 4-oxo-pyridazinone moiety have been designed and evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . These compounds, which include "2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinoxaline derivatives are known to have various biological activities. They can act against many targets, receptors, or microorganisms . Some triazoloquinoxaline-based derivatives have been designed and synthesized as VEGFR-2 inhibitors, which are critically involved in cancer angiogenesis .
Future Directions
Quinoxaline and its derivatives have a wide spectrum of biological importance, paving the way for further development in drug discovery . The design and synthesis of new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives with the same essential structural features of the reported hit compound and almost the same binding mode is a promising future direction .
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-14-7-6-8-15(11-14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKKRRHTRCUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2801408.png)

![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2801411.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2801416.png)


![N-methyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2801420.png)